

# An In-depth Technical Guide to 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone
Cat. No.:	B578686

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CAS Number: 1234015-61-2

This technical guide provides a comprehensive overview of **2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone**, a substituted acetophenone derivative. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a detailed resource for researchers, scientists, and drug development professionals.

## Physicochemical Properties

A summary of the key physicochemical properties of **2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone** is presented below.

Property	Value
CAS Number	1234015-61-2
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>4</sub>
Molecular Weight	286.32 g/mol
IUPAC Name	1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethan-1-one
Synonyms	1-(2-Methoxy-6-((4-methoxybenzyl)oxy)phenyl)ethanone

## Proposed Synthesis

While a specific, published experimental protocol for the synthesis of **2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone** is not readily available, a plausible two-step synthetic route can be proposed based on well-established organic chemistry reactions. This route involves the initial synthesis of a key intermediate, 2'-hydroxy-6'-methoxyacetophenone, followed by an O-alkylation reaction.

## Experimental Protocol: Synthesis of 2'-hydroxy-6'-methoxyacetophenone (Intermediate)

This procedure is based on the methylation of 2,6-dihydroxyacetophenone.[\[1\]](#)

### Materials:

- 2,6-dihydroxyacetophenone
- Dimethyl sulfate or Iodomethane
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- N,N-dimethylformamide (DMF) or Acetone
- Chloroform

- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Hexane
- Hydrochloric acid (HCl)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,6-dihydroxyacetophenone (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in DMF or acetone.
- Methylation: To the stirring solution at room temperature, add dimethyl sulfate or iodomethane (1.1 equivalents) dropwise.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
  - If using DMF, evaporate the solvent under reduced pressure. Dissolve the residue in chloroform and wash the organic phase with water.
  - If using acetone, filter the solution and evaporate the solvent.
- Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and saturated brine solution, and dry over anhydrous sodium sulfate. [1]
- Purification: Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane) to yield 2'-hydroxy-6'-methoxyacetophenone.[1]

## Experimental Protocol: Synthesis of 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

This proposed final step involves the O-alkylation of the synthesized intermediate, 2'-hydroxy-6'-methoxyacetophenone, with 4-methoxybenzyl chloride via a Williamson ether synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

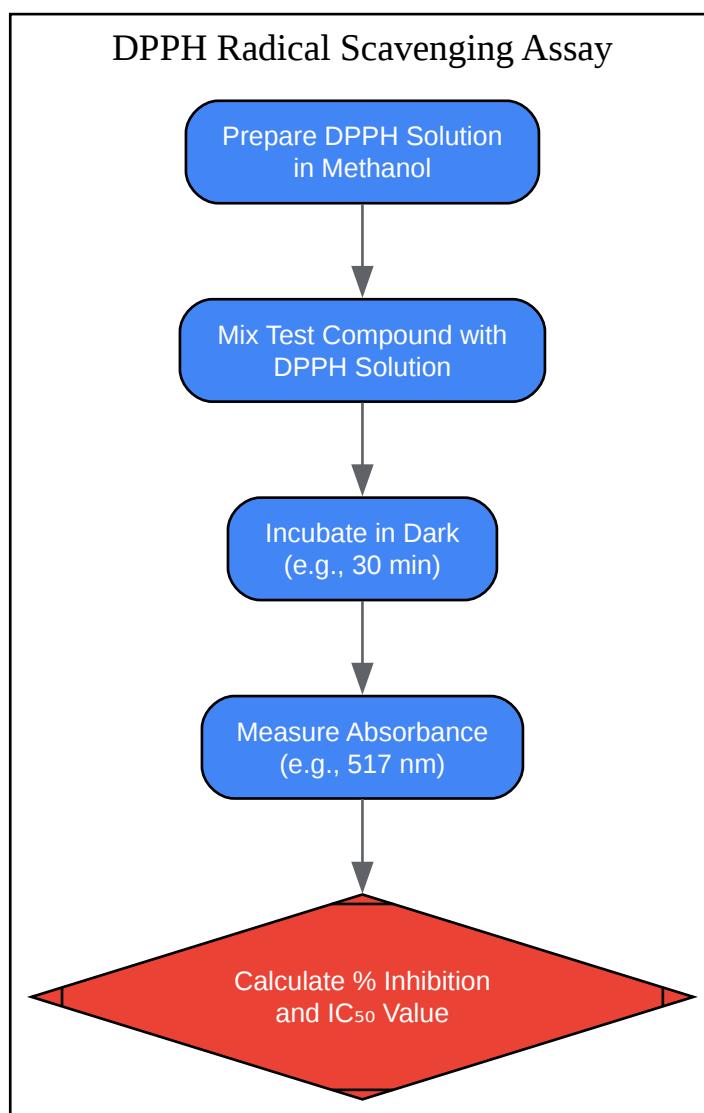
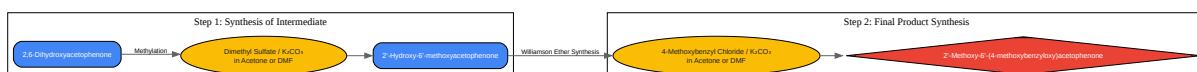
#### Materials:

- 2'-hydroxy-6'-methoxyacetophenone
- 4-methoxybenzyl chloride
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base (e.g., sodium hydride)
- Acetone or N,N-dimethylformamide (DMF)
- Ethyl acetate
- Brine solution

#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-6'-methoxyacetophenone (1 equivalent) in acetone or DMF.
- Deprotonation: Add potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the phenoxide.
- Alkylation: Add 4-methoxybenzyl chloride (1.2 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, or until the starting material is consumed as monitored by TLC.
- Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain **2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578686#2-methoxy-6-4-methoxybenzyloxy-acetophenone-cas-number]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)